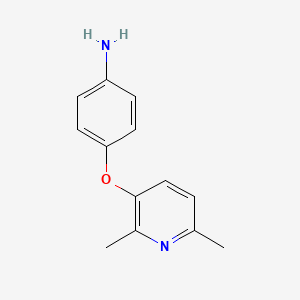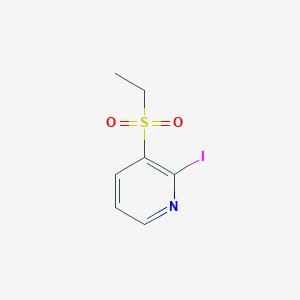
2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid is a compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxybenzoyl group attached to the benzofuran ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 1-(4-methoxyphenyl)-1,3-heptanedione and an acrolein dimer.
Reaction with Halogenation Reagent: These starting materials are reacted with a halogenation reagent and an acid catalyst in an organic solvent at temperatures ranging from 25°C to 100°C for 1-8 hours to produce 2-butyl-3-(4-methoxybenzoyl)benzofuran.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of 2-(3-(4-oxobenzoyl)benzofuran-2-yl)acetic acid.
Reduction: Formation of 2-(3-(4-hydroxybenzyl)benzofuran-2-yl)acetic acid.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-Butyl-3-(4-hydroxybenzoyl)benzofuran: Similar structure but with a butyl group instead of an acetic acid moiety.
2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties compared to other benzofuran derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C17H12O5 |
|---|---|
Peso molecular |
296.27 g/mol |
Nombre IUPAC |
2-[3-(4-hydroxybenzoyl)-1-benzofuran-2-yl]acetic acid |
InChI |
InChI=1S/C17H12O5/c18-11-7-5-10(6-8-11)17(21)16-12-3-1-2-4-13(12)22-14(16)9-15(19)20/h1-8,18H,9H2,(H,19,20) |
Clave InChI |
WJEVKYKYFZHTFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(O2)CC(=O)O)C(=O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride](/img/structure/B13893902.png)





![1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine](/img/structure/B13893937.png)
![Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13893944.png)

![(2S,4R)-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13893960.png)



